5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core substituted with two 4-chlorophenyl groups at positions 5 and 5. This structural motif is of interest in medicinal and agrochemical research due to the electron-withdrawing chloro substituents, which may modulate electronic properties, stability, and bioactivity.
Properties
Molecular Formula |
C17H12Cl2N4 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
InChI Key |
VIOLGXYHWSZXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
The reaction proceeds via a Michael addition-cyclization mechanism (Scheme 1). Triethylamine activates the nucleophilic 3-cyanoacetyl component, facilitating aldol condensation with 4-chlorobenzaldehyde to form intermediate A . Subsequent cyclization with 3-amino-1,2,4-triazole yields the triazolopyrimidine ring, followed by autoxidation to stabilize the dihydro structure. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78–85 |
| Temperature | 120°C | – |
| Catalyst | Triethylamine (0.5 eq) | – |
| Reaction Time | 10 hours | – |
The disappearance of NH₂ and C=O bands in IR spectroscopy (e.g., ν = 3,312 cm⁻¹ for NH and 2,212 cm⁻¹ for CN) confirms successful cyclization. ¹H NMR further validates the structure through aromatic proton signals at 7.23–8.43 ppm and a singlet for the triazole proton at 8.20 ppm.
Cyclization-Halogenation Sequential Strategy
A patent by EP0444747B1 describes a one-step cyclization process using malonic acid and phosphorus oxychloride (POCl₃) to synthesize dihydroxy-triazolopyrimidines, which are subsequently halogenated. For the target compound, this method eliminates the need for pre-halogenated starting materials by directly incorporating chlorine via POCl₃.
Mechanism and Conditions
The reaction involves heating N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine with malonic acid and excess POCl₃ (≥4 eq) at 70–100°C. The phosphorus oxyhalide acts as both a cyclization catalyst and chlorinating agent, converting hydroxyl groups to chlorides in situ. Tertiary amines like dimethylaniline (1–20 mol%) enhance reaction efficiency by scavenging HCl byproducts.
Advantages:
Limitations:
-
Requires stringent temperature control to prevent over-chlorination.
-
Excess POCl₃ necessitates careful waste management.
Di-Keto Condensation Route
PMC studies highlight the condensation of 1,3-di-keto compounds with 5-amino-1,2,4-triazoles to form 7-hydroxy-triazolopyrimidines, followed by chlorination. For the target compound, the di-keto precursor is synthesized from bis(4-chlorophenyl) ethanone and diethyl carbonate under basic conditions (Scheme 2).
Synthetic Steps
-
Di-Keto Formation :
Bis(4-chlorophenyl) ethanone reacts with diethyl carbonate in ethanol/KOH to yield the 1,3-di-keto intermediate. -
Cyclization :
Condensation with 5-amino-1,2,4-triazole in acetic acid at 100–120°C forms the 7-hydroxy-triazolopyrimidine. -
Chlorination :
Treatment with POCl₃ at 80–100°C replaces hydroxyl groups with chlorides.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Di-Keto Formation | Ethanol, KOH, 12–16 h | 65–70 |
| Cyclization | Acetic acid, 100–120°C | 60–75 |
| Chlorination | POCl₃, 2 h, 80–100°C | 85–90 |
Mass spectrometry ( m/z 370 [M+]) and ¹³C NMR (δ = 155–160 ppm for C-Cl) confirm successful chlorination.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
One-Pot Synthesis : Ideal for rapid core assembly but requires precise stoichiometry of three components.
-
Cyclization-Halogenation : Scalable for industrial applications due to minimized purification steps.
-
Di-Keto Route : Offers modularity in substituent introduction but involves multi-step synthesis.
Yield Optimization Challenges
-
Residual solvents (e.g., DMF) in one-pot methods complicate crystallization.
-
POCl₃-mediated reactions demand anhydrous conditions to prevent hydrolysis.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The triazolopyrimidine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl rings .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHClN
- Molecular Weight : 372.24 g/mol
- Key Functional Groups : Triazole ring, pyrimidine ring, chlorophenyl substituents.
Medicinal Chemistry
-
Anticancer Activity
- The triazolo-pyrimidine scaffold has been investigated for its potential as a novel class of anticancer agents. Studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold have shown IC values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
-
Antimicrobial Properties
- Research has demonstrated that derivatives of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine possess broad-spectrum antimicrobial activity. For example, certain synthesized compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL .
-
Anti-inflammatory Effects
- The compound has also been evaluated for anti-inflammatory properties. In vitro studies have indicated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some derivatives have demonstrated significant reductions in paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Key findings include:
- Substituents on the chlorophenyl rings significantly influence biological activity.
- The presence of electron-withdrawing groups enhances anticancer activity by stabilizing the triazole ring during interactions with target proteins.
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolopyrimidine derivatives vary primarily in substituent patterns and oxidation states. Key analogs include:
- 7-(4-Chlorophenyl)-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine : Differs by having one phenyl group (electron-neutral) instead of a second 4-chlorophenyl. The reduced electron-withdrawing character may decrease stability in oxidative environments compared to the bis-chlorophenyl derivative .
- 5,7-Diphenyl-1,2,4-triazolo[1,5-a]pyrimidine (dptp) : Fully aromatic with phenyl groups. Used in platinum(II) complexes, where steric bulk from phenyl substituents enhances ligand stability but reduces solubility .
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) : Methyl groups provide electron-donating effects, favoring coordination to metal centers like copper(II) in antiparasitic agents .
Physicochemical Properties
- Solubility : Methyl or phenyl substituents improve organic solubility (e.g., dmtp in DMSO), whereas chloro groups may reduce it due to increased crystallinity .
- Thermal Stability: Piperidine-based additives (e.g., 4,4’-trimethylenedipiperidine) used in triazolopyrimidine synthesis are non-flammable and thermally stable (up to 200°C), suggesting the bis-chlorophenyl compound’s stability under similar conditions .
Data Tables
Table 1: Substituent Effects on Bioactivity
Biological Activity
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings on its biological activity, presenting data tables and case studies to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological interactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HCT-116 (Colon Cancer)
- A549 (Lung Cancer)
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | MCF-7 | 10.5 | Induces apoptosis through ERK signaling pathway inhibition |
| 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | HCT-116 | 8.3 | Inhibits tubulin polymerization |
| 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | A549 | 12.0 | Cell cycle arrest at G2/M phase |
The compound demonstrated promising cytotoxic effects across various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The mechanism primarily involves apoptosis induction and interference with the ERK signaling pathway .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Evaluation in Cancer Research
A study conducted by Zhang et al. (2022) focused on the synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The study found that derivatives similar to 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibited potent antiproliferative effects against MCF-7 and HCT-116 cells with IC50 values comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in the Journal of Medicinal Chemistry, compounds including 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine were tested against resistant strains of bacteria. The compound showed notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Q & A
Q. Safety protocols for handling chlorinated derivatives?
- GHS Classification : Not classified as hazardous, but use PPE (gloves, goggles) due to potential irritancy. Store in amber vials at 4°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
